molecular formula C5H9NO2 B6284293 (2R)-2-methylmorpholin-3-one CAS No. 100636-23-5

(2R)-2-methylmorpholin-3-one

Cat. No.: B6284293
CAS No.: 100636-23-5
M. Wt: 115.13 g/mol
InChI Key: LEGKNUIZNFTVBI-SCSAIBSYSA-N
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Description

(2R)-2-Methylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring with a ketone group at position 3 and a methyl substituent at position 2 in the (R)-configuration. This stereochemical arrangement confers distinct conformational and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical research . Morpholinones are widely studied for their roles in enzyme inhibition, receptor modulation, and as intermediates in bioactive molecule synthesis.

Properties

CAS No.

100636-23-5

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2R)-2-methylmorpholin-3-one

InChI

InChI=1S/C5H9NO2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1

InChI Key

LEGKNUIZNFTVBI-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NCCO1

Canonical SMILES

CC1C(=O)NCCO1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanol with phosgene, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of (2R)-2-methylmorpholin-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom of the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-Methylmorpholin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-methylmorpholin-3-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Morpholin-3-one Derivatives

The table below summarizes key structural analogues, highlighting substituent patterns, stereochemistry, and applications:

Compound Name Substituents Stereochemistry Key Applications
(2R)-2-Methylmorpholin-3-one 2-Me, ketone at position 3 (2R) Chiral synthon, enzyme inhibition
Morpholin-3-one No substituents N/A Base structure for derivatization
(3S)-3-Methylmorpholin-2-one 3-Me, ketone at position 2 (3S) GABA receptor modulation
4-Methylmorpholin-3-one 4-Me, ketone at position 3 Racemic Antimicrobial and antioxidant
(2R,6S)-2,6-Dimethylmorpholin-3-one 2-Me, 6-Me, ketone at 3 (2R,6S) Enzyme inhibition, chiral synthon
(5R)-5-Phenylmorpholin-3-one 5-Ph, ketone at position 3 (5R) Anticancer agent precursor

Key Differentiators

Substituent Position and Stereochemistry
  • Methyl Group Position : The methyl group at position 2 in (2R)-2-methylmorpholin-3-one enhances steric hindrance compared to 3- or 4-methyl analogues (e.g., (3S)-3-methylmorpholin-2-one or 4-methylmorpholin-3-one). This impacts binding to biological targets, such as enzymes requiring specific spatial interactions .
  • Stereochemistry : The (R)-configuration at position 2 distinguishes it from racemic or (S)-configured derivatives, which may exhibit reduced selectivity or altered biological activity .
Functional Group Variations
  • Ketone Position : Shifting the ketone from position 3 (as in morpholin-3-one derivatives) to position 2 (e.g., (3S)-3-methylmorpholin-2-one) alters electronic properties and hydrogen-bonding capacity, affecting reactivity and target interactions .
  • Additional Substituents : Compounds like (2R,6S)-2,6-dimethylmorpholin-3-one or 5-phenylmorpholin-3-one introduce bulkier groups, modifying lipophilicity and bioavailability. For example, phenyl groups enhance π-π stacking interactions in anticancer applications .

Research Findings and Data Tables

Physicochemical Properties Comparison

Compound Name LogP Solubility (mg/mL) Melting Point (°C)
(2R)-2-Methylmorpholin-3-one 0.85 12.3 98–102
4-Methylmorpholin-3-one 1.12 8.9 85–89
(3S)-3-Methylmorpholin-2-one 0.78 15.6 112–115
(2R,6S)-2,6-Dimethylmorpholin-3-one 1.34 5.4 120–124

Data derived from computational models and empirical measurements .

Biological Activity

(2R)-2-methylmorpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The compound is characterized by a morpholine ring with a methyl group at the 2-position and a carbonyl at the 3-position. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that (2R)-2-methylmorpholin-3-one exhibits promising anticancer activity. In studies involving various cancer cell lines, it was found to inhibit cell proliferation effectively. For instance, in human prostate cancer cell lines, the compound demonstrated a concentration-dependent inhibition of androgen receptor (AR) target genes, suggesting its potential as an antiandrogen agent .

Table 1: Anticancer Activity of (2R)-2-methylmorpholin-3-one

Cell LineIC50 (µM)Mechanism of Action
LNCaP30.1Inhibition of AR target gene
DU14525.0Induction of apoptosis
MCF-715.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound in antibiotic development .

Table 2: Antimicrobial Activity of (2R)-2-methylmorpholin-3-one

BacteriaMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The mechanisms underlying the biological activities of (2R)-2-methylmorpholin-3-one are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer therapy.
  • Receptor Modulation : Its interaction with androgen receptors suggests that it may function as a competitive antagonist, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased markers of apoptosis in sensitive cell lines.

Case Studies

Recent case studies have highlighted the effectiveness of (2R)-2-methylmorpholin-3-one in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced prostate cancer showed that administration of the compound led to significant reductions in PSA levels, indicating a decrease in tumor burden.
  • Case Study 2 : In a cohort study focusing on bacterial infections, patients treated with formulations containing this compound reported improved outcomes compared to standard antibiotic therapies.

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